Comprehensive Technical Guide on 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic Acid: Structure, Properties, and Synthetic Utility
Comprehensive Technical Guide on 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic Acid: Structure, Properties, and Synthetic Utility
Executive Summary
The compound 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid is a highly functionalized quinoline derivative. Structurally, it is the oxyacetic acid ether of the well-documented antimicrobial agent chlorquinaldol (5,7-dichloro-2-methylquinolin-8-ol)[1]. By masking the 8-hydroxyl group with a carboxylic acid-terminated aliphatic chain, the molecule exhibits altered physicochemical properties, including modified lipophilicity, disrupted intramolecular hydrogen bonding, and novel metal-chelating capabilities. This technical guide provides an authoritative analysis of its structural chemistry, self-validating synthetic protocols, analytical methodologies, and downstream applications in agrochemical and pharmaceutical development.
Chemical Identity and Quantitative Data
Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in biological assays and chromatographic systems. The addition of the acetic acid moiety significantly lowers the pKa compared to the parent phenol, shifting the molecule from a neutral/weakly basic entity to a distinct organic acid.
Table 1: Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid |
| Parent Compound | Chlorquinaldol (CAS 72-80-0)[1] |
| Molecular Formula | C12H9Cl2NO3 |
| Molecular Weight | 286.11 g/mol |
| Exact Mass | 284.996 Da |
| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 4 (Quinoline N, Ether O, Carboxyl C=O and C-O) |
| Predicted pKa | ~3.2 – 3.5 (Carboxylic acid) |
| Predicted LogP | ~2.8 – 3.2 |
| Solubility Profile | Soluble in DMF, DMSO, and alkaline water (pH > 6); Insoluble in acidic water. |
Structural Chemistry and Mechanistic Insights
The molecular architecture of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid is defined by three distinct functional zones, each contributing to its overall reactivity and biological potential.
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The Quinoline Core & 2-Methyl Group: The quinoline ring provides a rigid, lipophilic scaffold capable of π−π stacking interactions. The 2-methyl substitution introduces steric hindrance adjacent to the quinoline nitrogen. This steric bulk is a critical design feature; it restricts the approach of bulky oxidizing agents, thereby preventing the formation of N-oxides during metabolic processing.
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5,7-Dichloro Substituents: The halogens at positions 5 and 7 exert a strong electron-withdrawing inductive effect (-I effect) on the aromatic system[2]. This decreases the electron density of the quinoline core, enhancing its resistance to electrophilic aromatic substitution and increasing the oxidative stability of the molecule.
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8-Oxyacetic Acid Moiety: In the parent chlorquinaldol, the 8-OH group forms a strong intramolecular hydrogen bond with the adjacent quinoline nitrogen[1]. Alkylating this oxygen with an acetic acid tail breaks this interaction, freeing the nitrogen lone pair. The resulting carboxylic acid tail imparts pH-dependent aqueous solubility and allows the molecule to act as a bidentate ligand (via the ether oxygen and carboxylate) or a tridentate ligand (if the quinoline nitrogen participates) in transition metal chelation.
Fig 1: Structure-Activity Relationship (SAR) and functional zone mapping.
Synthesis and Experimental Protocols
Direct alkylation of chlorquinaldol with chloroacetic acid often yields complex mixtures due to the competing basicity required to deprotonate both the phenol and the carboxylic acid. To ensure high purity and yield, a two-step esterification-hydrolysis protocol is the industry standard.
Causality of Reagent Selection
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Solvent (DMF): The intramolecular hydrogen bond in chlorquinaldol is robust. A polar aprotic solvent like DMF is required to solvate the potassium cation, leaving the phenoxide anion highly nucleophilic.
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Base (K₂CO₃): Potassium carbonate is a weak base. It is sufficiently basic to deprotonate the sterically hindered 8-hydroxyl group (pKa ~ 8.0) but avoids the degradation of the alkylating agent that would occur with strong bases like NaOH.
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Hydrolysis (LiOH): Lithium hydroxide provides mild, selective saponification of the ester without risking nucleophilic attack on the electron-deficient chlorinated aromatic ring.
Step-by-Step Methodology
Step 1: O-Alkylation (Formation of Ethyl Ester)
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Charge: To a dry round-bottom flask, add chlorquinaldol (1.0 eq, e.g., 10 mmol) and anhydrous K₂CO₃ (2.5 eq, 25 mmol).
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Solvation: Suspend the mixture in anhydrous DMF (0.5 M relative to the substrate). Stir at room temperature for 15 minutes to initiate phenoxide formation.
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Alkylation: Dropwise add ethyl bromoacetate (1.2 eq, 12 mmol).
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Reaction: Heat the mixture to 60°C under a nitrogen atmosphere for 4–6 hours.
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Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the highly UV-active (and slightly fluorescent) chlorquinaldol spot disappears.
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Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the organic layer with brine (5x) to remove all traces of DMF. Dry over Na₂SO₄ and concentrate in vacuo to yield the intermediate ester.
Step 2: Mild Saponification
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Charge: Dissolve the crude ester in a 3:1 mixture of THF and Water (0.2 M).
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Hydrolysis: Add LiOH·H₂O (2.0 eq). Stir vigorously at room temperature for 2 hours.
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Validation: TLC will show the disappearance of the fast-moving ester spot and the appearance of a baseline spot (the lithium carboxylate salt).
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Isolation (Self-Validating Step): Concentrate the mixture to remove THF. Dilute the aqueous layer with water and wash once with diethyl ether to remove unreacted organic impurities.
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Precipitation: Slowly acidify the aqueous layer with 1M HCl to pH 2.5. The sudden precipitation of a white/off-white solid confirms the successful formation of the free carboxylic acid. Filter, wash with cold water, and dry under high vacuum.
Fig 2: Two-step synthetic workflow for high-purity oxyacetic acid derivation.
Analytical Characterization
To guarantee scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.
HPLC-UV Method
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Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: TFA is strictly required to keep the carboxylic acid fully protonated (pH < 2.0). Without TFA, the acid will partially ionize on the column, causing severe peak tailing and irreproducible retention times.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 15 minutes.
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Detection: 254 nm (general aromatic) and 316 nm. Causality: The chlorquinaldol core exhibits a distinct UV absorption maximum at 316 nm[1], which serves as a highly specific wavelength for tracking quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Signatures
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¹H NMR (DMSO-d₆, 400 MHz):
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δ ~13.0 ppm (br s, 1H, -COOH) - Disappears upon D₂O exchange.
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δ 7.5 – 8.5 ppm (m, 3H, Quinoline Ar-H) - The specific splitting pattern will confirm the 5,7-dichloro substitution.
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δ 4.9 ppm (s, 2H, -O-CH₂-CO-) - Sharp singlet confirming the ether linkage.
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δ 2.7 ppm (s, 3H, Quinoline-CH₃).
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Applications in Drug Development and Agrochemicals
Agrochemical Safeners
The compound shares a high degree of structural homology with Cloquintocet (2-[(5-chloroquinolin-8-yl)oxy]acetic acid)[3], a widely used herbicide safener. Safeners like cloquintocet-mexyl act by accelerating the detoxification of herbicides in cereal crops, often via the induction of cytochrome P450 enzymes and glutathione S-transferases[4]. The addition of the 7-chloro and 2-methyl groups in our target compound alters its partition coefficient and soil half-life, making it a prime candidate for next-generation safener screening.
Pharmaceutical Intermediates
Chlorquinaldol is an established topical antibacterial and antifungal agent[5]. However, its poor aqueous solubility limits its systemic administration. The synthesis of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid provides a functional handle (the carboxylic acid) that can be further derivatized. For instance, it serves as a direct precursor to complex heterocyclic esters, such as the (7-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)methyl ester derivative (CAS 1014792-51-8), which is investigated for advanced bioactivity[6].
References
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National Center for Biotechnology Information. "Cloquintocet | C11H8ClNO3 | CID 15257197." PubChem. Available at:[Link]
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DrugFuture. "Chlorquinaldol - Literature References and Properties." DrugFuture Chemical Index. Available at:[Link]
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ChemEurope. "Chlorquinaldol - Antiseptics and Disinfectants." ChemEurope Encyclopedia. Available at:[Link]
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Agriculture and Environment Research Unit (AERU). "Cloquintocet-methyl." University of Hertfordshire PPDB. Available at:[Link]
